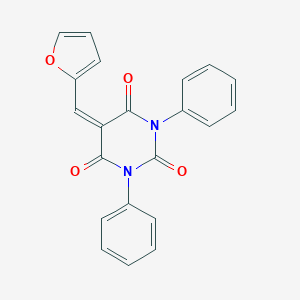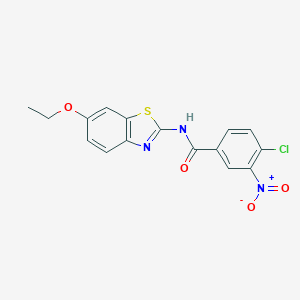
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Patel, Agravat, and Shaikh (2011) explored the synthesis of various benzothiazolyl amide derivatives and evaluated their antimicrobial activity. The compounds demonstrated variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
- In another study, Patel and Agravat (2009) synthesized pyridine derivatives with substituted benzothiazolyl groups. These compounds were also found to possess considerable antibacterial activity (Patel & Agravat, 2009).
Synthesis for Potential Pharmacological Applications
- Konovalova et al. (2014) conducted a study on the thiocyanation of N-arenesulfonyl-N′-aroyl-1,4-benzoquinone diimines, which led to the synthesis of benzothiazol-6-yl benzamides. These compounds underwent cyclization to form new benzamides with potential pharmacological applications (Konovalova et al., 2014).
Antihistaminic Activity
- Maynard et al. (1993) synthesized a series of 4-(2-benzothiazoyl)piperidines with potent antihistaminic activity. This demonstrates the therapeutic potential of such compounds in allergy treatment (Maynard, Cheng, Kane, & StaegerMichael, 1993).
Antihyperglycemic Agents
- Nomura et al. (1999) prepared benzamide derivatives as part of a search for antidiabetic agents, highlighting the potential use of such compounds in treating diabetes mellitus (Nomura et al., 1999).
Serotonin 4 Receptor Agonist for Gastrointestinal Motility
- Sonda et al. (2003) designed and synthesized benzamide derivatives as potent serotonin 4 receptor agonists, demonstrating their potential in enhancing gastrointestinal motility (Sonda et al., 2003).
Potential Antipsychotic Agents
- Norman et al. (1996) synthesized heterocyclic carboxamides and evaluated them as potential antipsychotic agents. This study suggests the use of benzothiazolyl benzamides in psychiatric treatments (Norman et al., 1996).
Anticonvulsant and Neurotoxicity Evaluation
- Rana et al. (2008) synthesized a series of 1,3-benzothiazol-2-yl benzamides and evaluated their anticonvulsant and neurotoxicity effects. The majority of these compounds were active in specific screening tests, indicating their potential in epilepsy treatment (Rana et al., 2008).
Diuretic Activity
- Yar and Ansari (2009) synthesized biphenyl benzothiazole-2-carboxamide derivatives and screened them for diuretic activity, demonstrating their potential in treating conditions requiring diuretic intervention (Yar & Ansari, 2009).
Imaging Breast Cancer
- John et al. (1999) investigated the use of a radioiodinated benzamide for imaging breast cancer. Their findings suggest potential applications of benzothiazolyl benzamides in cancer diagnosis (John et al., 1999).
Propiedades
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-16-6-5-7-17-18(16)21-20(28-17)22-19(24)14-8-10-15(11-9-14)29(25,26)23-12-3-2-4-13-23/h5-11H,2-4,12-13H2,1H3,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMUPLWFNQRDCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975068 |
Source


|
| Record name | N-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5967-53-3 |
Source


|
| Record name | N-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(dimethylamino)benzylidene]-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420770.png)

![3,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B420772.png)


![2-(3,4-dimethoxyphenyl)-3-[(3-phenyl-2-propenylidene)amino]-4(3H)-quinazolinone](/img/structure/B420777.png)
![4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B420780.png)
![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-4-BUTOXYBENZAMIDE](/img/structure/B420781.png)
![3,7-dinitrodibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B420782.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B420788.png)
